2-[(4-phenyl-1-piperazinyl)acetyl]-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-phenyl-1-piperazinyl)acetyl]-1,2,3,4-tetrahydroisoquinoline, also known as PTAI, is a synthetic compound that has shown potential in various scientific research applications. PTAI belongs to the class of tetrahydroisoquinoline derivatives and has been synthesized using various methods.
Mecanismo De Acción
2-[(4-phenyl-1-piperazinyl)acetyl]-1,2,3,4-tetrahydroisoquinoline inhibits the activity of MAO, which is responsible for the degradation of dopamine and serotonin. MAO exists in two isoforms, MAO-A and MAO-B. 2-[(4-phenyl-1-piperazinyl)acetyl]-1,2,3,4-tetrahydroisoquinoline has been shown to selectively inhibit the activity of MAO-A. Inhibition of MAO-A can increase the levels of dopamine and serotonin, which can improve the symptoms of Parkinson's disease, Alzheimer's disease, and depression.
Biochemical and Physiological Effects
2-[(4-phenyl-1-piperazinyl)acetyl]-1,2,3,4-tetrahydroisoquinoline has been shown to have various biochemical and physiological effects. 2-[(4-phenyl-1-piperazinyl)acetyl]-1,2,3,4-tetrahydroisoquinoline has been shown to increase the levels of dopamine and serotonin in the brain, which can improve the symptoms of Parkinson's disease, Alzheimer's disease, and depression. 2-[(4-phenyl-1-piperazinyl)acetyl]-1,2,3,4-tetrahydroisoquinoline has also been shown to have antioxidant activity, which can protect the brain from oxidative stress. Oxidative stress is a condition that occurs when there is an imbalance between the production of reactive oxygen species and the body's antioxidant defense system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(4-phenyl-1-piperazinyl)acetyl]-1,2,3,4-tetrahydroisoquinoline has several advantages for lab experiments. 2-[(4-phenyl-1-piperazinyl)acetyl]-1,2,3,4-tetrahydroisoquinoline is a synthetic compound that can be easily synthesized using different methods. 2-[(4-phenyl-1-piperazinyl)acetyl]-1,2,3,4-tetrahydroisoquinoline is also stable and can be stored for a long time without degradation. However, 2-[(4-phenyl-1-piperazinyl)acetyl]-1,2,3,4-tetrahydroisoquinoline has some limitations for lab experiments. 2-[(4-phenyl-1-piperazinyl)acetyl]-1,2,3,4-tetrahydroisoquinoline is a relatively new compound, and its toxicity and pharmacokinetics are not fully understood. Further studies are needed to determine the safety and efficacy of 2-[(4-phenyl-1-piperazinyl)acetyl]-1,2,3,4-tetrahydroisoquinoline.
Direcciones Futuras
There are several future directions for the research on 2-[(4-phenyl-1-piperazinyl)acetyl]-1,2,3,4-tetrahydroisoquinoline. One future direction is to investigate the potential of 2-[(4-phenyl-1-piperazinyl)acetyl]-1,2,3,4-tetrahydroisoquinoline as a drug for the treatment of Parkinson's disease, Alzheimer's disease, and depression. Further studies are needed to determine the safety and efficacy of 2-[(4-phenyl-1-piperazinyl)acetyl]-1,2,3,4-tetrahydroisoquinoline in animal models and clinical trials. Another future direction is to investigate the mechanism of action of 2-[(4-phenyl-1-piperazinyl)acetyl]-1,2,3,4-tetrahydroisoquinoline. Further studies are needed to determine the exact mechanism of action of 2-[(4-phenyl-1-piperazinyl)acetyl]-1,2,3,4-tetrahydroisoquinoline and its selectivity for MAO-A. Additionally, further studies are needed to determine the pharmacokinetics and toxicity of 2-[(4-phenyl-1-piperazinyl)acetyl]-1,2,3,4-tetrahydroisoquinoline.
Métodos De Síntesis
2-[(4-phenyl-1-piperazinyl)acetyl]-1,2,3,4-tetrahydroisoquinoline can be synthesized using different methods, including the Mannich reaction and the reductive amination method. The Mannich reaction involves the reaction of formaldehyde, an amine, and a ketone to form a β-amino carbonyl compound. 2-[(4-phenyl-1-piperazinyl)acetyl]-1,2,3,4-tetrahydroisoquinoline can be synthesized using the Mannich reaction by reacting 1-phenylpiperazine, formaldehyde, and tetrahydroisoquinoline in the presence of an acid catalyst. The reductive amination method involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. 2-[(4-phenyl-1-piperazinyl)acetyl]-1,2,3,4-tetrahydroisoquinoline can be synthesized using the reductive amination method by reacting 1-phenylpiperazine, tetrahydroisoquinoline, and paraformaldehyde in the presence of sodium cyanoborohydride.
Aplicaciones Científicas De Investigación
2-[(4-phenyl-1-piperazinyl)acetyl]-1,2,3,4-tetrahydroisoquinoline has shown potential in various scientific research applications, including as a potential drug for the treatment of Parkinson's disease, Alzheimer's disease, and depression. 2-[(4-phenyl-1-piperazinyl)acetyl]-1,2,3,4-tetrahydroisoquinoline has been shown to inhibit monoamine oxidase (MAO) activity, which is responsible for the degradation of dopamine and serotonin. Dopamine and serotonin are neurotransmitters that are involved in the regulation of mood, behavior, and cognition. Inhibition of MAO activity can increase the levels of dopamine and serotonin, which can improve the symptoms of Parkinson's disease, Alzheimer's disease, and depression.
Propiedades
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(4-phenylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O/c25-21(24-11-10-18-6-4-5-7-19(18)16-24)17-22-12-14-23(15-13-22)20-8-2-1-3-9-20/h1-9H,10-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXAOBXPEVHDXJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CN3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-phenylpiperazin-1-yl)ethanone |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.